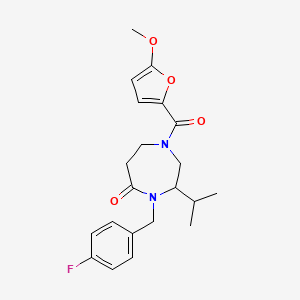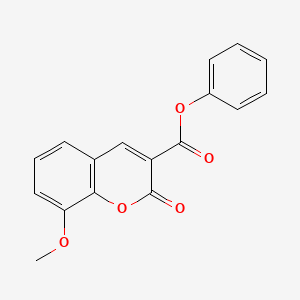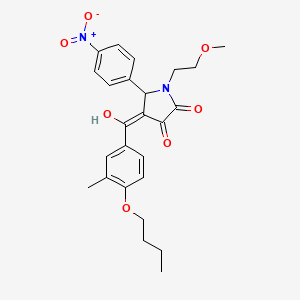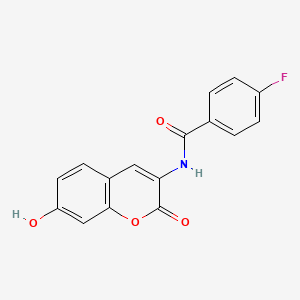![molecular formula C17H21NO3S B5336007 3-({[2-(methylthio)phenyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5336007.png)
3-({[2-(methylthio)phenyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-({[2-(methylthio)phenyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid, also known as Boc-3-MeS-ABA-OH, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a derivative of bicyclo[2.2.2]octane and has shown promising results in various studies related to drug discovery and development.
Mecanismo De Acción
The mechanism of action of 3-({[2-(methylthio)phenyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acidA-OH involves the inhibition of enzyme activity. This compound binds to the active site of the enzyme and prevents its activity, leading to the inhibition of various cellular processes. The exact mechanism of action may vary depending on the specific enzyme being targeted.
Biochemical and Physiological Effects:
3-({[2-(methylthio)phenyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acidA-OH has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to have anti-cancer effects by inhibiting the activity of various kinases involved in cancer cell proliferation and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-({[2-(methylthio)phenyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acidA-OH in lab experiments is its ability to selectively inhibit the activity of specific enzymes. This compound has been shown to have high specificity towards various enzymes, making it a useful tool for studying enzyme function. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and concentration for lab experiments.
Direcciones Futuras
There are several future directions for the study of 3-({[2-(methylthio)phenyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acidA-OH. One potential area of research is the development of new drugs based on this compound. 3-({[2-(methylthio)phenyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acidA-OH has shown promising results in inhibiting the activity of various enzymes, making it a potential candidate for drug development. Another area of research is the study of the mechanism of action of this compound. Further studies are needed to determine the exact mechanism of action and the specific enzymes targeted by this compound. Finally, the potential toxicity of this compound needs to be further investigated to determine its safety for use in humans.
Métodos De Síntesis
The synthesis of 3-({[2-(methylthio)phenyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acidA-OH involves a series of chemical reactions. The starting material for the synthesis is bicyclo[2.2.2]oct-7-ene-2,3-dicarboxylic anhydride, which undergoes a reaction with 2-amino-4-methylthiophenol to form 3-({[2-(methylthio)phenyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid. The final product is obtained by protecting the amino group with a Boc group.
Aplicaciones Científicas De Investigación
3-({[2-(methylthio)phenyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acidA-OH has been extensively studied for its potential use in drug discovery and development. This compound has shown promising results in inhibiting the activity of various enzymes, including proteases, kinases, and phosphodiesterases. It has also been shown to have anti-inflammatory and anti-cancer properties.
Propiedades
IUPAC Name |
3-[(2-methylsulfanylphenyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-22-13-5-3-2-4-12(13)18-16(19)14-10-6-8-11(9-7-10)15(14)17(20)21/h2-5,10-11,14-15H,6-9H2,1H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLDANCDBVFSSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2C3CCC(C2C(=O)O)CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-[(4-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]glycine](/img/structure/B5335931.png)
![N-(5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-furamide](/img/structure/B5335951.png)
![methyl 2-{5-[3-bromo-4-(dimethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5335957.png)
![ethyl 2,5,6-trichloro-4-[(3-methylphenyl)amino]nicotinate](/img/structure/B5335963.png)

![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N'-(3,4-dimethoxybenzylidene)-2-furohydrazide](/img/structure/B5335978.png)
![2-(1H-indazol-1-yl)-N-[(2-phenoxypyridin-3-yl)methyl]acetamide](/img/structure/B5335982.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5335995.png)

![1,6-dimethyl-N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5336008.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[3-(3-thienyl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5336021.png)

![4-{4-[1-(2-hydroxypropyl)-1H-imidazol-2-yl]phenyl}but-3-yn-1-ol](/img/structure/B5336029.png)

